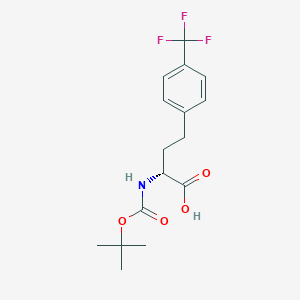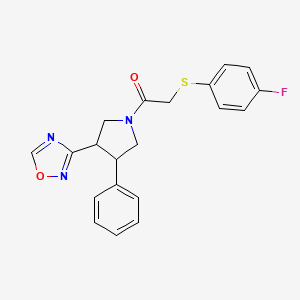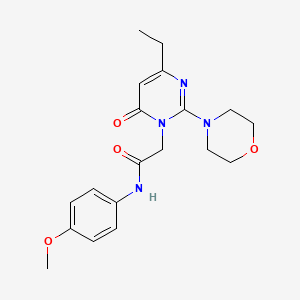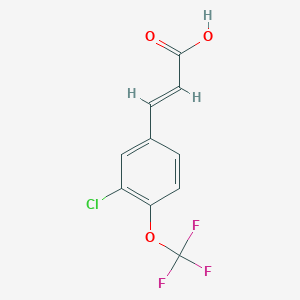
(R)-2-Tert-butoxycarbonylamino-4-(4-trifluoromethyl-phenyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group, a trifluoromethyl group on the phenyl ring, and a carboxylic acid group . The Boc group is often used in peptide synthesis to protect the amino group, and the trifluoromethyl group can enhance the chemical and metabolic stability of the compound .
Molecular Structure Analysis
The molecular structure of this compound would include a carboxylic acid group, a phenyl ring with a trifluoromethyl substituent, and an amino group protected by a Boc group . The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound might undergo reactions typical for carboxylic acids, phenyl rings, and Boc-protected amino groups. For instance, the carboxylic acid group can participate in esterification reactions, and the Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, and the trifluoromethyl group could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis : A study by Nadin et al. (2001) described a stereocontrolled synthesis of a related compound, demonstrating the practical application of such compounds in synthesizing hydroxyethylene dipeptide isosteres (Nadin et al., 2001).
Synthesis of Non-Natural Amino Acid Derivatives : Yang et al. (2015) synthesized highly conformationally-constrained novel α-amino acid derivatives, showcasing the utility of similar compounds in creating new molecules with high stereoselectivity (Yang et al., 2015).
Generation of Heterocyclic Substituted α-Amino Acids : A study by Adlington et al. (2000) focused on the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids, demonstrating the versatility of related compounds in creating diverse molecular structures (Adlington et al., 2000).
Synthesis of Sulfenic Acid Derivatives : Aversa et al. (2005) used a similar compound in the synthesis of enantiomerically pure sulfoxides, showing its role in producing biologically active residues (Aversa et al., 2005).
Synthesis of Enantiopure Hydroxypipecolate Derivatives : Chaloin et al. (2008) conducted a study that involved the synthesis of enantiopure hydroxypipecolate derivatives, highlighting the compound's role in the synthesis of complex molecular structures (Chaloin et al., 2008).
Peptide-mimetic HIV Protease Inhibitors : A paper by Ikunaka et al. (2002) discussed the synthesis of building blocks for peptide-mimetic HIV protease inhibitors, illustrating the compound's potential in medicinal chemistry (Ikunaka et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-6-10-4-7-11(8-5-10)16(17,18)19/h4-5,7-8,12H,6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDQODDDQSNKX-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Tert-butoxycarbonylamino-4-(4-trifluoromethyl-phenyl)-butyric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)
![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)






![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)

![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)

![2-benzyl-5-[(2-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3011698.png)
![2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3011699.png)